Levamisole phosphate
CAS No.: 32093-35-9
Cat. No.: VC21340408
Molecular Formula: C11H15N2O4PS
Molecular Weight: 302.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 32093-35-9 |
---|---|
Molecular Formula | C11H15N2O4PS |
Molecular Weight | 302.29 g/mol |
IUPAC Name | (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid |
Standard InChI | InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 |
Standard InChI Key | QEMMFDPTLWDHKP-HNCPQSOCSA-N |
Isomeric SMILES | C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O |
SMILES | C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O |
Canonical SMILES | C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O |
Chemical Structure and Properties
Levamisole phosphate (CAS 32093-35-9) is the phosphate salt of levamisole, with a molecular formula of C11H12N2S·H3PO4 or C11H15N2O4PS and a molecular weight of 302.29 g/mol . The compound is structurally characterized as (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole phosphate or (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate .
Structural Characteristics
The molecular structure features a phenyl group attached to a fused imidazothiazole ring system, with the phosphate component serving as the counter-ion. The chemical can be represented by several identifiers:
Identifier Type | Value |
---|---|
SMILES | OP(O)(O)=O.C1CN2CC@@HC3=CC=CC=C3 |
InChI | InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1 |
InChIKey | QEMMFDPTLWDHKP-HNCPQSOCSA-N |
The compound has one defined stereocenter, giving it specific optical properties, although the optical activity is often unspecified in commercial products .
Physical and Chemical Properties
Levamisole phosphate possesses specific physicochemical properties that influence its pharmaceutical applications:
These properties contribute to the compound's pharmacokinetic behavior, including its absorption and distribution patterns in biological systems.
Pharmacological Properties
Mechanism of Action
Levamisole phosphate's primary mechanism as an antiparasitic agent relates to its agonistic activity on L-subtype nicotinic acetylcholine receptors in nematode muscles . This interaction leads to sustained neuromuscular depolarization in parasites, resulting in paralysis and eventual expulsion from the host organism.
Beyond its antihelmintic effects, levamisole exhibits significant immunomodulatory properties through multiple mechanisms:
-
Inhibition of alkaline phosphatase activity
-
Cholinergic agonist activity
Immunomodulatory Effects
Research has demonstrated that levamisole possesses significant immunostimulatory properties. It can:
-
Stimulate antibody formation to various antigens
-
Enhance T-cell responses by promoting T-cell activation and proliferation
-
Potentiate monocyte and macrophage functions, including:
Recent studies have specifically highlighted levamisole's ability to promote interferon-gamma (IFNγ) secretion in murine peritoneal exudate cells (PECs) and porcine peripheral blood mononuclear cells (PBMCs) . This effect was enhanced when levamisole was administered together with antigens, suggesting a synergistic immune-enhancing effect that could be valuable in vaccine development .
Therapeutic Applications
Veterinary Anthelmintic Use
Levamisole phosphate is primarily used as an anthelmintic medication in veterinary medicine, particularly for treating livestock with parasitic worm infections . Its effectiveness against various nematode species makes it a valuable tool in livestock health management.
Vaccine Adjuvant Properties
One of the most promising applications for levamisole phosphate is as a vaccine adjuvant. Recent research has demonstrated that levamisole, when used as an adjuvant for animal vaccines, can elicit robust innate and adaptive immune responses, enhancing host defense against viral infections .
A 2025 study published in Frontiers in Microbiology documented that levamisole treatment:
-
Promoted IFNγ secretion in murine PECs and porcine PBMCs
-
Induced robust and long-lasting immune responses by eliciting high antibody titers
-
Generated high virus-neutralizing antibody titers
-
Activated downstream signaling pathways of various pattern-recognition receptors
-
Stimulated the expression of multiple cytokines and costimulatory molecules
These immunostimulatory effects demonstrate levamisole's potential as an adjuvant for improving vaccine efficacy, particularly for foot-and-mouth disease (FMD) vaccines .
Historical Human Applications
While levamisole phosphate is primarily used in veterinary medicine today, the parent compound levamisole has a history of human applications:
-
It was approved by the FDA in 1990 (under the trade name Ergamisol) as an adjuvant treatment for colon cancer
-
It was studied as an antirheumatic therapy in the 1970s and 1980s for patients with rheumatoid arthritis
-
It was investigated for preventing relapses of steroid-sensitive idiopathic nephrotic syndrome
Pharmacokinetic Properties
Absorption and Distribution
Studies in sheep have provided valuable data on the pharmacokinetic properties of levamisole phosphate following subcutaneous administration. Key parameters from these studies include:
In human studies with the parent compound levamisole, various Cmax values have been observed depending on dosage and health status:
Cmax Value | Dose | Population | Matrix |
---|---|---|---|
0.76 mg/L | 150 mg oral | Healthy adults | Plasma |
1.93 mg/L | 5 mg/kg bw oral | Unhealthy adult females | Plasma |
1.53 mg/L | 5 mg/kg bw oral | Unhealthy adult males | Plasma |
1.84 mg/L | 5 mg/kg bw oral | Healthy adult females | Plasma |
0.72 mg/L | 150 mg oral | Healthy adults | Plasma |
These data demonstrate significant variability in absorption based on dosage, health status, and gender .
Metabolism and Elimination
The elimination half-life (t½el) of levamisole has been determined from intravenous administration studies:
The total area under the curve (AUC0-∞) and mean residence time (MRT) are important parameters for understanding the complete pharmacokinetic profile, calculated through linear trapezoidal methods and AUMC0-∞/AUC0-∞ respectively .
Analytical Methods
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection has been validated for analyzing levamisole phosphate in plasma samples. This method offers:
-
Linear calibration curves over the range of 0.05 to 10 µg/mL (correlation coefficient >0.999)
-
Limit of quantitation (LOQ) of 0.05 µg/mL (RSD 18.2%, n=6)
-
Maximum coefficients of variation: 9.1% (intraday) and 15.0% (interday) at 0.1 µg/mL
-
Accuracy ranging from 106.0% to 108.0%
-
Recovery from frozen and thawed plasma samples ranging from 86.3% to 106.0%
Species | Route | Exposure Time | NOAEL | Results |
---|---|---|---|---|
Mouse | Oral | 2 Years | 80 mg/kg body weight | No significant adverse effects reported |
Rat | Oral | 2 Years | 40 mg/kg body weight | No significant adverse effects reported |
These findings suggest low carcinogenic potential at therapeutic doses .
Reproductive Toxicity
Reproductive toxicity studies have revealed:
Test Type | Species | Route | Results |
---|---|---|---|
Three-generation reproduction | Rat | Oral | No significant adverse effects on fertility |
Embryo-fetal development | Rat | Oral | NOAEL: 20 mg/kg body weight; Fetotoxicity observed above this dose |
Embryo-fetal development | Rabbit | Oral | LOAEL: 40 mg/kg body weight; Fetotoxicity observed |
Based on these studies, levamisole is classified as having "some evidence of adverse effects on development, based on animal experiments" .
Cytotoxicity and Cellular Effects
In vitro studies have demonstrated that levamisole treatment is non-cytotoxic at concentrations ≤5 μg/mL in various cell lines:
This established safety profile at lower concentrations supports its potential use as an adjuvant, where relatively low doses can still elicit significant immunomodulatory effects.
Recent Research Developments
Adjuvant Applications
Recent research has focused on levamisole's adjuvant properties, particularly for foot-and-mouth disease (FMD) vaccines. Key findings include:
-
Enhanced IFNγ secretion was observed in both murine and porcine immune cells when levamisole was combined with FMD virus antigens
-
Optimal adjuvant effects were achieved with 1.25 μg of levamisole administered together with the antigen
-
Mice receiving FMD vaccine containing levamisole showed improved survival rates following viral challenge compared to those receiving vaccine without levamisole
These findings suggest that levamisole phosphate could play a valuable role in improving vaccine efficacy, particularly for livestock vaccines.
Delivery Systems
Research on the formulation and delivery of levamisole phosphate has explored various approaches to optimize its efficacy:
A study examining subcutaneous injection of an isotropic medium-chain mono and diglyceride (MCMDG)-based formulation in sheep demonstrated:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume